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molecular formula C9H17N B8769087 N-prop-2-enylhex-5-en-2-amine

N-prop-2-enylhex-5-en-2-amine

Cat. No. B8769087
M. Wt: 139.24 g/mol
InChI Key: BJXAXBQJGQUEIP-UHFFFAOYSA-N
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Patent
US07563784B2

Procedure details

Sodium borohydride (2.7 g, 71 mmol) was added portionwise to a stirred solution of allyl-(1-methyl-pent-4-enylidene)-amine (6.5 g, 47 mmol) in MeOH (100 ml) at 0 C. The reaction mixture was stirred for 30 minutes, then warmed to RT. Approximately 90 ml of MeOH was removed from the reaction mixture by rotary evaporation, then the reaction mixture was diluted with ether (200 ml), then extracted with water then brine. The combined organics were dried with MgSO4, filtered, concentrated in vacuo by rotary evaporation to give a pale yellow liquid that was used in the next reaction without further purification (5.2 g, 80%).
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
allyl-(1-methyl-pent-4-enylidene)-amine
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[CH2:3]([N:6]=[C:7]([CH3:12])[CH2:8][CH2:9][CH:10]=[CH2:11])[CH:4]=[CH2:5]>CO>[CH2:3]([NH:6][CH:7]([CH3:12])[CH2:8][CH2:9][CH:10]=[CH2:11])[CH:4]=[CH2:5] |f:0.1|

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
allyl-(1-methyl-pent-4-enylidene)-amine
Quantity
6.5 g
Type
reactant
Smiles
C(C=C)N=C(CCC=C)C
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Approximately 90 ml of MeOH was removed from the reaction mixture by rotary evaporation
ADDITION
Type
ADDITION
Details
the reaction mixture was diluted with ether (200 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo by rotary evaporation
CUSTOM
Type
CUSTOM
Details
to give a pale yellow liquid that
CUSTOM
Type
CUSTOM
Details
was used in the next reaction without further purification (5.2 g, 80%)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C=C)NC(CCC=C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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